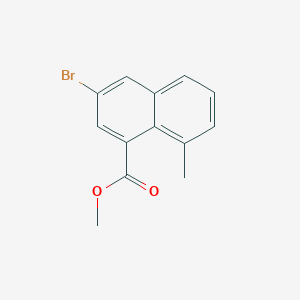

Methyl 3-bromo-8-methyl-1-naphthoate

Description

Methyl 3-bromo-8-methyl-1-naphthoate is a brominated naphthalene derivative featuring a methyl ester group at position 1, a bromine atom at position 3, and a methyl substituent at position 8. For example, methyl naphthoate derivatives, such as methyl 5-methoxy-8-aryl-1-naphthoate (Scheme S2, S3 in ), are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions (N₂ atmosphere, Cs₂CO₃, THF/H₂O) . Such protocols likely extend to the synthesis of this compound, where bromination and esterification steps would be critical.

The methyl group at position 8 may enhance lipophilicity, while the ester moiety at position 1 contributes to solubility in polar organic solvents.

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

methyl 3-bromo-8-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C13H11BrO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3 |

InChI Key |

HKXWFGJFJBPIGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-8-methyl-1-naphthoate typically involves the bromination of 8-methyl-1-naphthoic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-8-methyl-1-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

Substitution: Products depend on the nucleophile used, such as 3-azido-8-methyl-1-naphthoate or 3-thio-8-methyl-1-naphthoate.

Oxidation: 3-bromo-8-methyl-1-naphthoic acid.

Reduction: 3-bromo-8-methyl-1-naphthol.

Scientific Research Applications

Chemistry: Methyl 3-bromo-8-methyl-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs. The bromine atom and ester group provide sites for further functionalization, allowing the creation of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-8-methyl-1-naphthoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively.

In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs: Substituted Methyl Naphthoates

Key Findings :

Brominated Naphthalene Derivatives

Key Findings :

Methyl Ester-Containing Diterpenes

Biological Activity

Methyl 3-bromo-8-methyl-1-naphthoate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl ester functional group on the naphthalene ring. These features not only influence its chemical reactivity but also its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H11BrO2 |

| Molecular Weight | 267.12 g/mol |

| Appearance | Pale yellow liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. The ester group can be hydrolyzed to release the corresponding carboxylic acid, potentially enhancing its pharmacological properties.

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes and cellular receptors, influencing various biochemical pathways. For example, the compound has been studied for its effects on phosphodiesterase (PDE) activity, which is crucial in regulating cellular signaling pathways .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of this compound. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A research team tested this compound against multi-drug resistant bacterial strains. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual action mechanism.

- Inflammation Model : In a controlled study using mice with induced inflammation, treatment with this compound led to a significant decrease in paw swelling and pain response compared to the control group .

Comparative Analysis

When compared to similar compounds such as Methyl 3-bromo-1-naphthoate and Methyl 6-bromo-2-naphthoate, this compound demonstrates unique biological properties due to its specific substituents:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 3-bromo-1-naphthoate | Moderate | Low |

| Methyl 6-bromo-2-naphthoate | Low | High |

This comparison illustrates the distinct advantages of this compound in certain biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.